![molecular formula C17H8F12O B1306020 Bis[3,5-bis(trifluoromethyl)phenyl]methanol CAS No. 87901-76-6](/img/structure/B1306020.png)

Bis[3,5-bis(trifluoromethyl)phenyl]methanol

Vue d'ensemble

Description

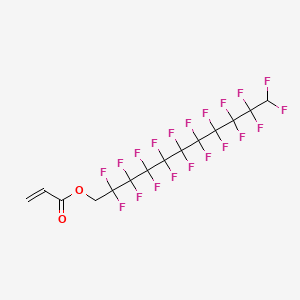

“Bis[3,5-bis(trifluoromethyl)phenyl]methanol” is a chemical compound with the molecular formula C17H6F12O . It is a solid at room temperature .

Synthesis Analysis

An efficient biocatalytic process for ®-[3,5-bis(trifluoromethyl)phenyl]ethanol was developed via the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone, catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling .Molecular Structure Analysis

The molecular structure of “Bis[3,5-bis(trifluoromethyl)phenyl]methanol” can be represented as C15H10F6O . The average mass is 320.230 Da and the monoisotopic mass is 320.063599 Da .Chemical Reactions Analysis

“Bis[3,5-bis(trifluoromethyl)phenyl]methanol” is used extensively in promoting organic transformations, and the 3,5-bis(trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts .Physical And Chemical Properties Analysis

“Bis[3,5-bis(trifluoromethyl)phenyl]methanol” has a density of 1.4±0.1 g/cm3, a boiling point of 286.2±35.0 °C at 760 mmHg, and a flash point of 126.9±25.9 °C . It has 1 H-bond acceptor, 1 H-bond donor, and 4 freely rotating bonds .Applications De Recherche Scientifique

Organocatalysis

Bis[3,5-bis(trifluoromethyl)phenyl]methanol: serves as a key motif in the development of H-bond organocatalysts. These catalysts are crucial for promoting organic transformations by activating substrates and stabilizing developing charges during reactions . The compound’s ability to form strong hydrogen bonds makes it an excellent candidate for catalyzing various chemical processes, particularly in asymmetric synthesis.

Pharmaceutical Intermediate Synthesis

This compound is instrumental in synthesizing intermediates for antinausea medications like aprepitant, rolapitant, and fosaprepitant . These drugs function as NK-1 receptor antagonists and are widely used to treat chemotherapy-induced nausea and vomiting. The compound’s structural features enable the formation of key intermediates in the production of these pharmaceuticals.

Biocatalysis

In biocatalysis, Bis[3,5-bis(trifluoromethyl)phenyl]methanol is used to produce enantiomerically enriched alcohols . The compound can be transformed by whole-cell catalysts in micro-aerobic conditions to yield high-efficiency products. This application is particularly valuable in green chemistry, where enzyme-mediated reactions are preferred over chemical processes.

Chemical Derivatization

The compound finds use in the chemical derivatization of amino-functionalized surfaces . It can react with various reagents to form derivatives that are useful in modifying the surface properties of materials, which is essential in fields like materials science and nanotechnology.

Asymmetric Synthesis

Bis[3,5-bis(trifluoromethyl)phenyl]methanol: is a key player in asymmetric synthesis, where it’s used to create chiral molecules with high enantiomeric excess . These molecules are crucial in the development of drugs and other substances that require specific stereochemistry.

Catalyst Development

The compound’s motif is extensively used in the development of catalysts for hydrogen bond-mediated reactions . Its structural properties allow it to participate in the stabilization of transition states and activation of substrates, making it a privileged structure in catalyst design.

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

bis[3,5-bis(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8F12O/c18-14(19,20)9-1-7(2-10(5-9)15(21,22)23)13(30)8-3-11(16(24,25)26)6-12(4-8)17(27,28)29/h1-6,13,30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCQGUCBWHWEBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8F12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380261 | |

| Record name | bis[3,5-bis(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis[3,5-bis(trifluoromethyl)phenyl]methanol | |

CAS RN |

87901-76-6 | |

| Record name | bis[3,5-bis(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(1H-Imidazol-1-yl)phenyl]methanol](/img/structure/B1305951.png)

![[4-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B1305954.png)